2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide
Description
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide (referred to as Compound A) features a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with an acetamide moiety. The acetamide nitrogen is further substituted with a pyridin-4-ylmethyl group. Such features are common in bioactive molecules targeting enzymes or receptors with hydrophobic and polar interaction sites .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-3-14(9-16)17-10-15(21-24-17)11-18(22)20-12-13-5-7-19-8-6-13/h2-10H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOKMODAWSQHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide is an isoxazole derivative that has garnered interest due to its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an isoxazole ring and a pyridine moiety. Its IUPAC name is N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-acetamide , with a molecular formula of and a molecular weight of approximately 342.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to neurotransmitter metabolism such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, which are crucial in treating mood disorders.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazoles exhibit significant antimicrobial properties. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in pathogens .
- Anticancer Properties : Isoxazole derivatives have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases or inhibition of cell proliferation signals .
Biological Activity Data
A summary of the biological activity data for This compound is presented in Table 1 below.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various isoxazole derivatives, This compound demonstrated significant inhibitory effects against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
Research conducted on several cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The study highlighted that at concentrations above 20 µM, significant reductions in cell viability were observed, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 316.37 g/mol. The structural features include an oxazole ring, a methoxyphenyl group, and a pyridinylmethyl acetamide moiety, which contribute to its unique pharmacological properties.
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of oxazole compounds can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Isoxazole derivatives have been shown to inhibit kinases involved in cancer progression, including CDK2 and CDK4, which are crucial for cell cycle regulation .
- VEGFR Inhibition : Some studies suggest that oxazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), potentially reducing tumor angiogenesis and growth .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems may confer neuroprotective effects. Isoxazole derivatives have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive function .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of similar compounds within the isoxazole class. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to controls, suggesting its potential as a chemotherapeutic agent .
- Animal Models : In vivo studies using murine models have shown promising results in tumor growth inhibition when treated with the compound, supporting its potential application in cancer therapy .
- Neuroprotective Studies : Research exploring the neuroprotective effects indicated that treatment with the compound led to decreased markers of oxidative stress in neuronal cultures, suggesting a protective role against neurodegeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of Compound A , highlighting substituent variations and their implications:
*Calculated based on formula C₁₈H₁₇N₃O₃.
Key Comparative Insights
Electronic and Steric Effects :
- Substituent Electronics : The 3-methoxyphenyl group in Compound A is electron-donating, which may enhance π-π stacking with aromatic residues in target proteins. In contrast, analogs with electron-withdrawing groups (e.g., fluoro in ) exhibit higher pIC50 values (5.797), suggesting stronger binding in certain contexts .
Pharmacokinetic Considerations :
- Pyridine vs. Quinoline: Compound A’s pyridin-4-ylmethyl group offers moderate hydrophilicity compared to quinolinyl analogs (e.g., , pIC50: 5.58), which may balance blood-brain barrier penetration and solubility .
Preparation Methods
Hantzsch Oxazole Synthesis
The Hantzsch method involves cyclocondensation of α-haloketones with amides or nitriles. For this target:
-
Synthesis of α-bromoacetophenone derivative :
-
Cyclization with cyanoacetamide :
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Hydrolysis of nitrile to carboxylic acid :
Palladium-Catalyzed Coupling for Oxazole Functionalization
An alternative route employs cross-coupling to install the 3-methoxyphenyl group post-oxazole formation:
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Synthesis of 5-bromo-1,2-oxazol-3-ylacetic acid :
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Suzuki-Miyaura coupling :
Acetamide Bond Formation
Acyl Chloride Intermediate
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Conversion to acyl chloride :
-
Coupling with pyridin-4-ylmethanamine :
Carbodiimide-Mediated Coupling
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Activation of carboxylic acid :
-
Amine addition :
-
Pyridin-4-ylmethanamine is added, and the mixture is stirred at rt for 12 h.
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Yield : 72%.
-
Optimization and Characterization
Reaction Condition Optimization
| Step | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hantzsch cyclization | K₂CO₃/EtOH | Reflux | 12 h | 78 |
| Suzuki coupling | Pd(PPh₃)₄/dioxane-H₂O | 100°C | 8 h | 76 |
| Acyl chloride coupling | TEA/DCM | rt | 4 h | 68 |
| EDC/HOBt coupling | EDC/HOBt/DMF | rt | 12 h | 72 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (s, 1H, oxazole-H), 7.44–7.32 (m, 4H, aryl-H), 4.42 (d, J = 5.6 Hz, 2H, CH₂), 3.83 (s, 3H, OCH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
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HRMS (ESI) : m/z calcd for C₁₈H₁₇N₃O₃ [M+H]⁺: 334.1291; found: 334.1289 .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
Condensation : 5-(3-Methoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives are condensed with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Amide Coupling : The pyridin-4-ylmethylamine group is introduced via nucleophilic substitution or coupling reagents.
Purification : Recrystallization or column chromatography isolates the final product.
- Key Parameters :
| Step | Reagents/Conditions | Monitoring | Yield Optimization |
|---|---|---|---|
| Condensation | DMF, K₂CO₃, RT to 60°C | TLC (hexane:EtOAc) | Excess chloroacetyl reagent (1.5 mol) |
| Amidation | Pyridin-4-ylmethylamine, DMF, 12–24 hrs | NMR for NH confirmation | Slow addition to avoid side reactions |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Confirms structural motifs (e.g., methoxy singlet at δ 3.8 ppm, pyridinyl protons at δ 7.5–8.1 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 430.2) .
- Elemental Analysis : Ensures purity (e.g., C: 53.1%, H: 3.52% calculated vs. observed) .
Q. What structural features influence its biological activity?
- Methodological Answer :
- Oxazole Ring : Enhances metabolic stability and π-π stacking with biological targets .
- Pyridinylmethyl Group : Facilitates hydrogen bonding and solubility in aqueous media .
- 3-Methoxyphenyl Substituent : Modulates electron density, affecting receptor affinity .
Comparative SAR studies suggest replacing the methoxy group with halogens (e.g., Cl) increases potency but may reduce bioavailability .
Q. What solvents and catalysts are commonly used in its synthesis?
- Methodological Answer :
| Solvent/Catalyst | Role | Example Use |
|---|---|---|
| DMF | Polar aprotic solvent for amide coupling | Dissolves intermediates in condensation |
| K₂CO₃/NaOH | Base for deprotonation and reaction activation | Facilitates nucleophilic substitution |
| Ethanol/Water | Recrystallization medium | Purifies final product |
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber vials .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar acetamide derivatives?
- Methodological Answer :
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .
- Structural Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., –OCH₃ → –CF₃) to isolate activity drivers .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR assays .
Q. What strategies optimize reaction yield and purity during synthesis?
- Methodological Answer :
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Temperature | Maintain 60°C for condensation to avoid byproducts | |
| Solvent Ratio | Use DMF:H₂O (3:1) for improved solubility | |
| Catalyst Loading | 1.5 mol K₂CO₃ enhances reaction completion |
Q. How are interaction studies with biological targets conducted for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Fluorescence Polarization : Assesses competitive binding against fluorescent probes .
Q. What comparative SAR insights exist for analogs with modified oxazole or pyridine groups?
- Methodological Answer :
| Modification | Biological Impact | Reference |
|---|---|---|
| Oxazole → Thiazole | Increased cytotoxicity but reduced solubility | |
| Pyridine → Piperidine | Enhanced blood-brain barrier penetration | |
| Methoxy → Nitro | Higher receptor affinity but elevated toxicity |
Q. How does the compound’s stability vary under stress conditions (pH, light)?
- Methodological Answer :
- pH Stability : Degrades rapidly at pH < 3 (acidic conditions cleave the amide bond) .
- Photodegradation : UV exposure (254 nm) causes oxazole ring opening; use light-protected storage .
- Thermal Stability : Stable up to 100°C, but decomposes at higher temperatures (TGA analysis recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
